3-(3,3-dimethylbutanamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 3-(3,3-dimethylbutanamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887883-24-1
VCID: VC4374569
InChI: InChI=1S/C21H21FN2O3/c1-21(2,3)12-17(25)24-18-15-6-4-5-7-16(15)27-19(18)20(26)23-14-10-8-13(22)9-11-14/h4-11H,12H2,1-3H3,(H,23,26)(H,24,25)
SMILES: CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F
Molecular Formula: C21H21FN2O3
Molecular Weight: 368.408

3-(3,3-dimethylbutanamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

CAS No.: 887883-24-1

Cat. No.: VC4374569

Molecular Formula: C21H21FN2O3

Molecular Weight: 368.408

* For research use only. Not for human or veterinary use.

3-(3,3-dimethylbutanamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide - 887883-24-1

Specification

CAS No. 887883-24-1
Molecular Formula C21H21FN2O3
Molecular Weight 368.408
IUPAC Name 3-(3,3-dimethylbutanoylamino)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C21H21FN2O3/c1-21(2,3)12-17(25)24-18-15-6-4-5-7-16(15)27-19(18)20(26)23-14-10-8-13(22)9-11-14/h4-11H,12H2,1-3H3,(H,23,26)(H,24,25)
Standard InChI Key TVHZDIMLQZKQLE-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F

Introduction

3-(3,3-dimethylbutanamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds have garnered significant attention in medicinal chemistry due to their potential biological activities and applications in drug development. The compound features a benzofuran core with various functional groups, including an amide linkage and a fluorophenyl moiety, which contribute to its unique chemical and biological properties.

Synthesis

The synthesis of 3-(3,3-dimethylbutanamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. These methods often start with a benzofuran derivative and involve the incorporation of the 3,3-dimethylbutanamido and 4-fluorophenyl groups through amide formation reactions. The choice of solvents, catalysts, and reaction conditions is crucial for optimizing yields and purity.

Biological Activities and Potential Applications

Benzofuran derivatives, including 3-(3,3-dimethylbutanamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, have shown promising biological activities. While specific data for this compound is limited, similar benzofuran derivatives have demonstrated antimicrobial and antifungal properties, as well as potential applications in cancer therapy and other pharmacological areas .

Biological ActivityDescription
Antimicrobial ActivityPotential against Gram-positive bacteria and fungi
Anticancer ActivityPossible applications in cancer therapy
Pharmacological TargetsEnzymes or receptors involved in cellular signaling pathways

Mechanism of Action

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator